molecular formula C13H21N3 B11812348 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine

1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine

Cat. No.: B11812348
M. Wt: 219.33 g/mol
InChI Key: IBZNDVIRLXAXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Comparative Insights:

  • Ring Size Effects : Replacing pyrrolidine with piperidine (as in analogues) increases ring flexibility and alters hydrogen-bonding capacity. Piperidine’s chair conformation allows for axial-equatorial isomerism, absent in pyrrolidine.
  • Substituent Positioning : The para-substituted dimethylamino group in the target compound enhances resonance stabilization compared to meta- or ortho-substituted analogues, which exhibit reduced electronic delocalization.
  • Chirality : Unlike the achiral target compound, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine possesses two chiral centers, conferring stereoselective binding properties in biological systems.

These structural nuances highlight the delicate balance between electronic effects, steric constraints, and conformational dynamics in determining a molecule’s functional behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

1-[[4-(dimethylamino)phenyl]methyl]pyrrolidin-3-amine

InChI

InChI=1S/C13H21N3/c1-15(2)13-5-3-11(4-6-13)9-16-8-7-12(14)10-16/h3-6,12H,7-10,14H2,1-2H3

InChI Key

IBZNDVIRLXAXIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2CCC(C2)N

Origin of Product

United States

Preparation Methods

Imine Formation and Reduction

This method forms the target compound via reductive amination of pyrrolidin-3-one with 4-(dimethylamino)benzylamine. The ketone reacts with the primary amine to form an imine intermediate, which is reduced to the secondary amine.

Procedure :

  • Mix pyrrolidin-3-one (1.0 eq) and 4-(dimethylamino)benzylamine (1.1 eq) in methanol.

  • Add sodium borohydride (2.0 eq) portion-wise at 0°C and stir for 6 hours.

  • Acidify with HCl, extract with ethyl acetate, and neutralize with sodium bicarbonate.

Yield : 55–65%.
Key Advantages :

  • Avoids handling hazardous alkylating agents.

  • Compatible with chiral resolution if enantiopure products are desired.

Limitations :

  • Lower yields due to competing reduction of the ketone to pyrrolidinol.

Multi-Step Synthesis from Pyrrolidine Precursors

Synthesis via Pyrrolidin-3-one Oxime Reduction

For cases where pyrrolidin-3-amine is unavailable, a three-step synthesis from pyrrolidine is employed:

Step 1: Oxidation to Pyrrolidin-3-one

  • Oxidize pyrrolidine using Jones reagent (CrO3/H2SO4) to yield pyrrolidin-3-one (85–90% yield).

Step 2: Oxime Formation

  • React pyrrolidin-3-one with hydroxylamine hydrochloride in ethanol under reflux (12 hours, 70% yield).

Step 3: Reduction to Pyrrolidin-3-amine

  • Reduce the oxime with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to obtain pyrrolidin-3-amine (60–70% yield).

Step 4: N-Benzylation

  • Proceed with Method 1 to alkylate the amine.

Total Yield : 35–45%.

Catalytic Asymmetric Methods

Chiral Resolution Using L-Di-p-Toluoyltartaric Acid (L-DTTA)

For enantiomerically pure products, the racemic mixture is resolved via salt formation with L-DTTA:

Procedure :

  • Dissolve racemic 1-(4-(dimethylamino)benzyl)pyrrolidin-3-amine in methanol/water (1:1).

  • Add L-DTTA (0.5 eq) and stir at 50°C for 18 hours.

  • Filter the precipitate and recrystallize to isolate the desired enantiomer.

Yield : 40–50% (per cycle).

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Complexity
N-AlkylationPyrrolidin-3-amine, benzyl halideK2CO3/DMSO, 80°C70–85%Low
Reductive AminationPyrrolidin-3-one, benzylamineNaBH4/MeOH, 0°C55–65%Moderate
Multi-Step SynthesisPyrrolidineOxidation, oxime formation, reduction35–45%High
Chiral ResolutionRacemic mixture, L-DTTAMethanol/water, 50°C40–50%High

Industrial and Green Chemistry Considerations

Solvent Optimization

Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (Me-THF) are eco-friendly alternatives to dichloromethane, offering comparable yields (90–95%) in alkylation reactions.

Catalyst Recycling

Iridium-based catalysts (e.g., Ir-PA4) enable recyclable reductive amination, reducing metal waste in multi-kilogram syntheses .

Chemical Reactions Analysis

1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine has been explored for its potential in several therapeutic areas:

Anti-HIV Activity

Research indicates that compounds structurally similar to this compound show promise as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Modifications to the alkyl substituents on the pyridinone ring have been studied to enhance their efficacy against various mutant strains of HIV .

Neurodegenerative Disorders

The compound's interaction with monoamine oxidase enzymes suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease. Inhibitors like rasagiline and selegiline, which share structural similarities, have been extensively studied for their neuroprotective effects .

Glycine Transporter Inhibition

Inhibitors of glycine transporters have been shown to provide analgesia in neuropathic pain conditions. The structural characteristics of this compound may allow it to act as a selective inhibitor of glycine transporters, potentially leading to new pain management therapies .

Synthesis and Mechanisms

The synthesis of this compound can be achieved through various methods, including the reaction of appropriate precursors under controlled conditions. Understanding its synthesis is crucial for optimizing yields and purity for pharmaceutical applications.

Case Studies and Research Findings

Several studies highlight the pharmacological potential of this compound:

StudyFocusFindings
Hoekstra et al. (1999)Anti-HIVIdentified structural modifications that enhance activity against HIV strains .
Villalobos et al. (1994)NeuroprotectionExplored the role of similar compounds in protecting neuronal health .
Research on GlyT2 InhibitorsPain ManagementDiscussed the analgesic properties of glycine transporter inhibitors, suggesting potential for this compound .

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific context of its application.

Comparison with Similar Compounds

Compound 29a/b: (R/S)-1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine

  • Structure: The pyrrolidin-3-amine group is linked to a methoxy-substituted quinoxaline ring.
  • Key Differences: The absence of a benzyl group and the presence of a heteroaromatic quinoxaline moiety result in distinct electronic properties.
  • Synthesis: Prepared via nucleophilic substitution of 2-methoxy-8-chloroquinoxaline with pyrrolidin-3-amine enantiomers .

Compound in : [4-(1-Methylpyrazol-4-yl)benzyl]-pyrrolidin-3-amine Derivative

  • Structure : Features a 1-methylpyrazole-substituted benzyl group attached to pyrrolidin-3-amine.
  • Key Differences : The pyrazole ring introduces π-π stacking capability, enhancing binding to hydrophobic enzyme pockets.
  • Application: Used in kinase inhibitors targeting cancer pathways, with improved selectivity compared to dimethylamino-substituted analogs .

Benzyl-Substituted Heterocycles with Pharmacological Relevance

Neratinib ()

  • Structure: Contains a 4-(dimethylamino)benzyl group but integrated into a quinoline-based kinase inhibitor scaffold.
  • Key Differences: The larger quinoline core and additional substituents (e.g., ethoxy, cyano) confer tyrosine kinase inhibition (e.g., HER2/EGFR).
  • Pharmacokinetics : Higher logP (3.2) due to the extended aromatic system, compared to simpler pyrrolidine derivatives .

1-tert-Butyl-3-(3-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine ()

  • Structure : Pyrazolopyrimidine core with a 3-methylbenzyl substituent.
  • Key Differences : The tert-butyl group enhances metabolic stability, while the methylbenzyl group provides moderate lipophilicity (clogP = 2.8).
  • Activity: Experimental anticancer agent with IC₅₀ values in the nanomolar range against breast cancer cell lines .

Substituent Effects on Physicochemical Properties

Compound Substituent logP Solubility (mg/mL) Melting Point (°C) Key Functional Property
This compound (hypothetical) 4-(N,N-dimethyl)benzyl 1.5* 15.2* 85–90* Enhanced basicity (pKa ~9.2)
Neratinib 4-(N,N-dimethyl)benzyl 3.2 0.05 198–200 HER2 inhibition (IC₅₀ = 8 nM)
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine 4-Fluoro-3-methoxybenzyl 2.1 1.8 104–107 Fluorescence quenching
1-(2-Methoxyquinoxalin-8-yl)pyrrolidin-3-amine 2-Methoxyquinoxalin-8-yl 2.4 0.3 160–165 Antimicrobial activity

*Estimated via computational modeling (e.g., MarvinSketch).

Biological Activity

1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine is a compound of significant interest in the field of medicinal chemistry due to its potential pharmacological applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C${13}$H${18}$N$_{2}$, with a molecular weight of approximately 218.3 g/mol. The compound features a pyrrolidine ring coupled with a dimethylamino-substituted benzyl group , which is crucial for its biological interactions.

Antimalarial Activity

Research has highlighted the potential of pyrrolidine derivatives in treating malaria, particularly against the Plasmodium falciparum parasite. A related study on 4-aryl pyrrolidine derivatives indicated that these compounds could serve as effective antimalarial agents with good pharmacokinetic properties. For instance, compound CWHM-1552 demonstrated an in vitro IC$_{50}$ of 51 nM against P. falciparum and exhibited promising oral efficacy in mouse models .

Antibacterial Properties

The compound's structural similarities to other pyrrolidine-based compounds suggest potential antibacterial activity. Natural products and synthetic derivatives have been explored for their ability to combat antibiotic resistance, showcasing various mechanisms of action, such as inhibition of cell wall synthesis and disruption of nucleic acid replication .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The presence of the dimethylamino group enhances interaction with biological targets, potentially increasing potency against specific enzymes or receptors involved in disease pathways.

Compound NameStructureKey Properties
3-Aminopyrrolidine3-AminopyrrolidineExhibits antibacterial activity
N,N-DimethylaminopropylamineN,N-DimethylaminopropylamineUtilized in surfactants; low toxicity
4-(Dimethylamino)cinnamaldehyde4-(Dimethylamino)cinnamaldehydeExhibits fluorescence; used in dye applications

This table illustrates how structural modifications can lead to varying biological activities, emphasizing the importance of the pyrrolidine core and substituents like dimethylamino groups.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Antimalarial Efficacy : Research demonstrated that certain pyrrolidine derivatives had improved efficacy against drug-resistant strains of Plasmodium, indicating that modifications to the pyrrolidine structure can yield potent antimalarial agents .
  • Antibiotic Resistance : Investigations into natural products as platforms to overcome antibiotic resistance revealed that compounds similar to this compound could effectively inhibit bacterial growth through novel mechanisms, contributing to the search for new antibiotics .
  • Calcium Channel Modulation : Other studies have shown that related compounds can modulate calcium channels, which are critical in various physiological processes, suggesting a broader pharmacological profile for this class of compounds .

Q & A

Q. What are the optimal synthetic routes for 1-(4-(Dimethylamino)benzyl)pyrrolidin-3-amine, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach. For example, analogous pyrrolidine derivatives are synthesized via condensation reactions in polar aprotic solvents (e.g., DMSO or acetonitrile) at 80–100°C, with reaction progress monitored by TLC . Benzylation steps may employ cesium carbonate as a base and copper(I) catalysts (e.g., CuBr) to facilitate coupling, as seen in similar amine syntheses . Optimization includes adjusting molar ratios (e.g., 1:1.2 for amine-to-halide) and extending reaction times (12–48 hours) to address steric hindrance from the dimethylamino group. Post-synthesis purification often involves column chromatography or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : The dimethylamino group appears as a singlet (δ 2.8–3.2 ppm), while aromatic protons from the benzyl moiety resonate at δ 6.8–7.5 ppm. Pyrrolidine ring protons show distinct splitting patterns (e.g., δ 2.5–3.5 ppm for CH₂ groups) .
  • IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and aromatic C-H bends (690–900 cm⁻¹) confirm functional groups .
  • HRMS : Electrospray ionization (ESI+) provides precise [M+H]+ peaks, with deviations <2 ppm validating molecular weight .

Q. How are common impurities identified and mitigated during synthesis?

Impurities often arise from incomplete benzylation or oxidation byproducts. Techniques include:

  • HPLC Purity Analysis : ≥98% purity thresholds are standard, with impurities quantified via retention time comparisons .
  • Recrystallization : Ethanol or acetonitrile removes unreacted starting materials .
  • Reaction Monitoring : Real-time TLC or GC-MS detects intermediates, allowing adjustments (e.g., excess reagents or prolonged heating) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR signal overlap) be resolved to confirm the structure?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings, particularly for pyrrolidine ring protons .
  • X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and substituent positioning, though requires high-purity crystals .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts, cross-validating experimental data .

Q. What methodologies are used to study the compound’s structure-activity relationship (SAR) in biological systems?

  • Derivatization : Introduce substituents (e.g., halogens, alkyl chains) at the benzyl or pyrrolidine positions to assess impact on activity .
  • In Vitro Assays : Measure binding affinity (e.g., IC₅₀) using enzyme-linked assays or receptor-binding studies. For example, modifying the dimethylamino group to ethyl or morpholino analogs evaluates electronic effects .
  • Molecular Docking : AutoDock or Schrödinger Suite predicts interactions with target proteins (e.g., kinases or GPCRs), guiding rational design .

Q. How do solvent polarity and pH affect the compound’s stability in pharmacological studies?

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 4–10) and solvents (aqueous, DMSO) at 40°C for 72 hours. Monitor degradation via HPLC .
  • LogP Analysis : Determines lipophilicity (e.g., using shake-flask method), influencing solubility in biological media. The dimethylamino group increases hydrophilicity, requiring formulation adjustments for in vivo studies .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical trials?

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant efficacy differences .
  • Bootstrap Resampling : Assess confidence intervals for small sample sizes, reducing Type I/II errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.